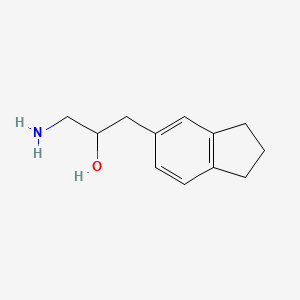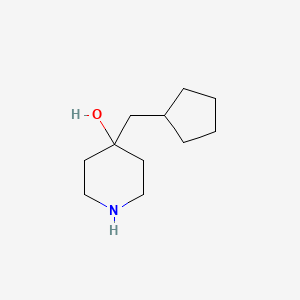![molecular formula C7H16ClNO3S B13589780 4-Hydroxy-4-[(methylamino)methyl]-1lambda6-thiane-1,1-dionehydrochloride](/img/structure/B13589780.png)
4-Hydroxy-4-[(methylamino)methyl]-1lambda6-thiane-1,1-dionehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-4-[(methylamino)methyl]-1lambda6-thiane-1,1-dionehydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a thiane ring and a methylamino group, making it a subject of interest in both synthetic chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4-[(methylamino)methyl]-1lambda6-thiane-1,1-dionehydrochloride typically involves multiple steps, starting with the formation of the thiane ring. One common method involves the reaction of a suitable thiol with a halogenated precursor under basic conditions to form the thiane ring. The introduction of the hydroxy and methylamino groups is achieved through subsequent reactions involving hydroxylation and amination, respectively. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-4-[(methylamino)methyl]-1lambda6-thiane-1,1-dionehydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methylamino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-Hydroxy-4-[(methylamino)methyl]-1lambda6-thiane-1,1-dionehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-4-[(methylamino)methyl]-1lambda6-thiane-1,1-dionehydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the target enzyme and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar hydroxy group and are known for their biological activity.
4-Hydroxy-4-dedimethylamino-tetracyclines: These compounds have a similar structural motif and are used as antimicrobial agents.
Uniqueness
What sets 4-Hydroxy-4-[(methylamino)methyl]-1lambda6-thiane-1,1-dionehydrochloride apart is its unique thiane ring structure combined with the hydroxy and methylamino groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C7H16ClNO3S |
|---|---|
Peso molecular |
229.73 g/mol |
Nombre IUPAC |
4-(methylaminomethyl)-1,1-dioxothian-4-ol;hydrochloride |
InChI |
InChI=1S/C7H15NO3S.ClH/c1-8-6-7(9)2-4-12(10,11)5-3-7;/h8-9H,2-6H2,1H3;1H |
Clave InChI |
MKPMSHUZTQTLFF-UHFFFAOYSA-N |
SMILES canónico |
CNCC1(CCS(=O)(=O)CC1)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


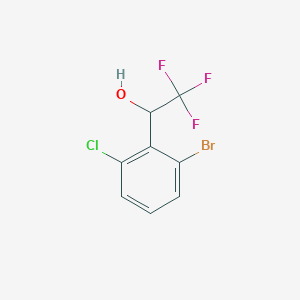
![3-[3-Chloro-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13589699.png)
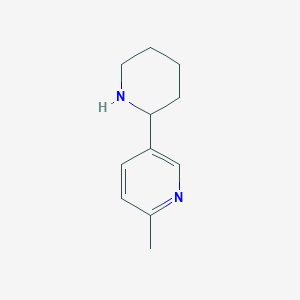
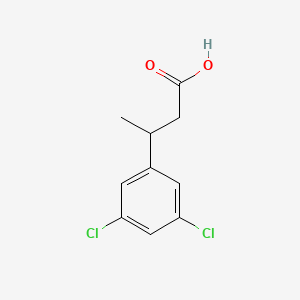
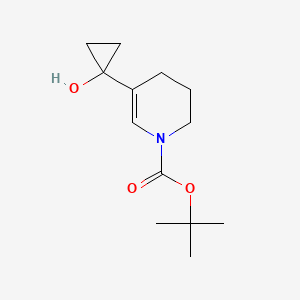
![6-Oxo-5,6-dihydropyrazolo[5,1-b]thiazole-7-carboxylic acid](/img/structure/B13589725.png)
![{5-Oxa-8-azaspiro[3.5]nonan-7-yl}methanolhydrochloride](/img/structure/B13589728.png)
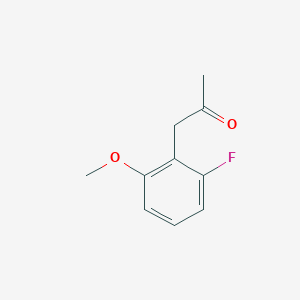
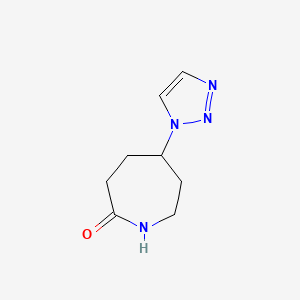
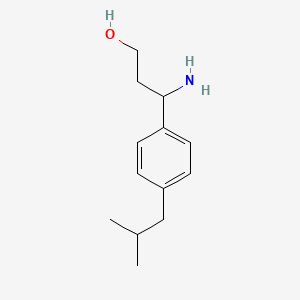

![3-(difluoromethyl)-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazolehydrochloride](/img/structure/B13589759.png)
